N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methyl-3-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methyl-3-furamide, commonly known as TAK-915, is a novel small molecule that has been developed as a potential treatment for cognitive impairment associated with various neurological disorders. TAK-915 belongs to a class of compounds known as positive allosteric modulators (PAMs) of the GABA-A receptor, which is a key target for many drugs used to treat anxiety and sleep disorders.
作用機序
TAK-915 acts as a PAM of the GABA-A receptor, which is a type of ionotropic receptor that mediates the effects of the inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). By binding to a specific site on the GABA-A receptor, TAK-915 enhances the effects of GABA, leading to increased inhibition of neuronal activity in the brain. This increased inhibition is thought to underlie the cognitive-enhancing effects of TAK-915.
Biochemical and Physiological Effects:
TAK-915 has been shown to enhance the activity of GABA-A receptors in the brain, leading to increased inhibition of neuronal activity. This increased inhibition is thought to improve cognitive function and memory in animal models of neurological disorders. Additionally, TAK-915 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in the body.
実験室実験の利点と制限
One advantage of TAK-915 is its specificity for the GABA-A receptor, which is a well-characterized target for many drugs used to treat anxiety and sleep disorders. Additionally, TAK-915 has been shown to have a favorable pharmacokinetic profile, which may make it suitable for use in humans. One limitation of TAK-915 is its relatively low potency compared to other N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methyl-3-furamide of the GABA-A receptor, which may limit its effectiveness as a cognitive enhancer.
将来の方向性
There are several potential future directions for research on TAK-915. One area of interest is the potential use of TAK-915 in combination with other drugs to enhance its cognitive-enhancing effects. Another area of interest is the development of more potent N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-methyl-3-furamide of the GABA-A receptor, which may have greater efficacy as cognitive enhancers. Additionally, further studies are needed to determine the safety and effectiveness of TAK-915 in humans with cognitive impairment associated with neurological disorders.
合成法
The synthesis of TAK-915 involves a multi-step process that begins with the reaction of 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene with methyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to a series of reactions involving various reagents and solvents to yield the final product, TAK-915.
科学的研究の応用
TAK-915 has been extensively studied in preclinical models of cognitive impairment associated with Alzheimer's disease, schizophrenia, and other neurological disorders. In these studies, TAK-915 has been shown to improve cognitive function and memory in animal models, suggesting that it may have potential as a treatment for these conditions in humans.
特性
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-9-3-4-12-13(8-17)16(21-14(12)7-9)18-15(19)11-5-6-20-10(11)2/h5-6,9H,3-4,7H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQZYWGJXIBWLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(OC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。